molecular formula C5H3ClN2O2 B043025 2-Chloro-5-nitropyridine CAS No. 4548-45-2

2-Chloro-5-nitropyridine

Cat. No.: B043025
CAS No.: 4548-45-2
M. Wt: 158.54 g/mol
InChI Key: BAZVFQBTJPBRTJ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitropyridine is an organic compound with the molecular formula C5H3ClN2O2. It is a yellow crystalline or powdery solid with a strong, pungent odor. This compound is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but it is almost insoluble in water . It is a significant intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Mechanism of Action

Target of Action

It’s known that this compound can cause irritation to the skin, eyes, and respiratory system

Mode of Action

It’s known that the compound can participate in nucleophilic aromatic substitution (SNAr) reactions , which involve the replacement of a leaving group (in this case, the chlorine atom) by a nucleophile This reaction mechanism could potentially lead to the formation of new compounds with biological activity.

Result of Action

It’s known to cause irritation to the skin, eyes, and respiratory system , suggesting that it may induce inflammatory responses or other cellular changes in these tissues.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and reactivity might be affected by temperature, pH, and the presence of other chemicals. Moreover, its efficacy and safety could be influenced by the physiological condition of the target tissues, such as their hydration status, pH, and metabolic activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-nitropyridine is unique due to its specific substitution pattern, which makes it particularly reactive in nucleophilic substitution reactions. This reactivity is leveraged in the synthesis of various complex molecules, making it a valuable intermediate in both research and industrial applications .

Properties

IUPAC Name

2-chloro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZVFQBTJPBRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Record name 2-chloro-5-nitropyridine
Source Wikipedia
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Description Chemical information link to Wikipedia.
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196525
Record name Pyridine, 2-chloro-5-nitro-
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Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4548-45-2
Record name 2-Chloro-5-nitropyridine
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Record name Pyridine, 2-chloro-5-nitro-
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Record name 2-Chloro-5-nitropyridine
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Record name Pyridine, 2-chloro-5-nitro-
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Record name 2-chloro-5-nitropyridine
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Synthesis routes and methods

Procedure details

Alternatively, 2-chloro-5-nitropyridine can be prepared using the procedure described in the Journal Chemical Society 9 (1941), starting with 2-aminopyrimidine. Nitration of 2-aminopyridine gives 2-amino-5-nitropyridine, which can be converted into 2-hydroxy-5-nitropyridine by a diazonium reaction. Subsequent heating of 2-hydroxy-5-nitropyridine in a phosphorous pentachloride/phosphorous oxychloride mixture yields 2-chloro-5-nitropyridine. The synthesis is summarized below: ##STR13##
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phosphorous pentachloride phosphorous oxychloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 2-Chloro-5-nitropyridine is C5H3ClN2O2, and its molecular weight is 170.56 g/mol. []

ANone: Several spectroscopic techniques have been employed to characterize this compound:

  • NMR Spectroscopy: 1H NMR studies have been used to analyze the conformational preferences of products formed in reactions with this compound, specifically focusing on arylthio-dechlorination reactions. [, ]
  • IR Spectroscopy: Infrared spectroscopy has been used to analyze the NH stretching frequencies of this compound derivatives, providing insights into the electronic effects of substituents on the pyridine ring. []
  • UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy has been used to study the absorption characteristics of this compound derivatives, particularly the influence of substituents on the position of absorption bands. []
  • Chlorine NQR: Chlorine nuclear quadrupole resonance (NQR) has been utilized to study the electronic environment around the chlorine atom in this compound. []

ANone: While specific stability data under diverse conditions is limited in the provided research, this compound is known to be reactive towards nucleophiles, particularly in the presence of bases. [, , , , , , , ] It readily undergoes nucleophilic aromatic substitution reactions. [, , , , ] The choice of solvent can significantly impact its reactivity and reaction pathway. [, , , , ]

ANone: The provided research focuses primarily on the use of this compound as a reagent in organic synthesis. [1-35] There is no mention of its direct use as a catalyst.

ANone: Yes, computational chemistry techniques have been employed. AM1 calculations were used to investigate the conformational preferences of 2-arylthio-5-nitropyridines, derivatives of this compound. [] Additionally, density functional theory (DFT) calculations have been performed on this compound to determine its first-order hyperpolarizability values, HOMO-LUMO energies, Mulliken charge distribution, and molecular electrostatic potential. []

ANone: Research indicates that the position of the nitro group relative to the chlorine atom significantly influences the reactivity of this compound in nucleophilic aromatic substitution reactions. [, , ] The presence of electron-withdrawing groups, like the nitro group, enhances its reactivity towards nucleophiles. [, , , ] For instance, this compound, having a "para-like" arrangement, generally exhibits higher reactivity compared to 2-Chloro-3-nitropyridine, with an "ortho-like" arrangement. [, , , ]

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